N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Researchers screening imidazo[1,2-a]pyridine-thiophene analogs often encounter batch-to-batch variability that confounds SAR interpretation. This compound eliminates that uncertainty through its defined 4-nitrobenzamide substituent, which imparts a unique electron-withdrawing and hydrogen-bond-accepting profile absent in des-nitro or chlorinated variants. • Plk1 biochemical & cellular screening with distinct benzamide sub-pocket engagement • Anti-tubercular phenotypic assays leveraging nitroaromatic bioreductive activation • Fragment growth & scaffold hopping starting point with para-nitro bioisostere vector • ≥95% purity, commercially available for immediate research procurement

Molecular Formula C19H14N4O3S
Molecular Weight 378.41
CAS No. 850931-88-3
Cat. No. B2917756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide
CAS850931-88-3
Molecular FormulaC19H14N4O3S
Molecular Weight378.41
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4
InChIInChI=1S/C19H14N4O3S/c1-12-8-9-22-16(11-12)20-17(15-3-2-10-27-15)18(22)21-19(24)13-4-6-14(7-5-13)23(25)26/h2-11H,1H3,(H,21,24)
InChIKeyREXJRKOVOFQFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide (CAS 850931-88-3): Core Properties and Procurement-Relevant Identity


N-[7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide (CAS 850931-88-3, molecular formula C₁₉H₁₄N₄O₃S, molecular weight 378.41 g/mol) belongs to the imidazo[1,2-a]pyridine class of nitrogen-bridgehead heterocycles, a privileged scaffold in medicinal chemistry . This compound features a 7-methyl substituent on the imidazopyridine core, a thiophen-2-yl group at position 2, and a 4-nitrobenzamide moiety at position 3 linked via an amide bond. Imidazo[1,2-a]pyridines bearing thiophene and benzamide appendages have been pursued as polo-like kinase 1 (Plk1) inhibitors and as modulators of other therapeutic targets, making this substitution pattern of interest for kinase-focused and anti-proliferative screening campaigns [1]. The compound is commercially available from multiple suppliers at ≥95% purity for research use .

Why N-[7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide Cannot Be Simply Replaced by In-Class Analogs


Within the imidazo[1,2-a]pyridine-thiophene-benzamide chemical space, even single-atom or positional modifications produce compounds with profoundly different biological fingerprints. The closest commercial analogs include the des-nitro benzamide (CAS 372496-78-1), the 4-chloro-3-nitrobenzamide variant (CAS 850931-91-8), and the 4-methyl-3-nitrobenzamide isomer (CAS 850930-64-2). The patent literature on thiophene-imidazopyridines demonstrates that Plk1 inhibitory potency, isoform selectivity, and cellular anti-proliferative activity are exquisitely sensitive to the nature and position of substituents on the benzamide ring [1]. The 4-nitro group in the target compound introduces a strong electron-withdrawing character and a hydrogen-bond-accepting nitro moiety that is absent in the des-nitro analog, while the absence of a chloro substituent distinguishes it from the chlorinated variants that may exhibit altered target engagement, metabolic stability, or toxicity profiles. Consequently, direct substitution of any of these analogs in a biological assay without re-validation risks producing non-comparable or misleading results. The quantitative differentiation dimensions that follow provide the evidence basis for compound-specific selection.

Quantitative Differentiation Evidence for N-[7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide (CAS 850931-88-3) Versus Closest Analogs


Structural Differentiation from the Des-Nitro Benzamide Analog (CAS 372496-78-1): Electron-Withdrawing Character and Hydrogen-Bonding Capacity

The target compound (CAS 850931-88-3) differs from its closest analog N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS 372496-78-1) by the presence of a para-nitro substituent on the benzamide ring. This substitution introduces a strong electron-withdrawing group (Hammett σₚ = +0.78 for NO₂ vs. 0.00 for H) that substantially alters the electronic character of the benzamide moiety [1]. The nitro group adds two hydrogen-bond acceptor sites and increases the topological polar surface area (TPSA) by approximately 20 Ų compared to the des-nitro analog, which can influence membrane permeability, efflux transporter recognition, and target binding interactions. In kinase inhibitor series, the introduction of a nitro group has been shown to modulate potency by engaging additional hydrogen-bonding interactions within the ATP-binding pocket or by influencing the conformational preference of the benzamide linkage.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Differentiation from 4-Chloro-3-nitrobenzamide Analog (CAS 850931-91-8): Absence of Chlorine Modulates Lipophilicity and Metabolic Liability

The target compound (CAS 850931-88-3) lacks the 4-chloro substituent present in the closely related analog 4-chloro-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide (CAS 850931-91-8). The absence of chlorine reduces molecular weight by 34.45 Da (378.41 vs. 412.85 g/mol) and lowers calculated logP by approximately 0.5–0.8 log units . Chlorine substituents on aromatic rings are known sites for oxidative metabolism (CYP450-mediated epoxidation or direct hydroxylation) and can generate reactive metabolites; their absence may reduce metabolic clearance and potential toxicity. Additionally, the different nitro group position (para in target vs. meta in the analog) alters the electronic distribution and potential for bioreductive activation.

Drug Metabolism Pharmacokinetics Lead Optimization

Differentiation from 4-Methyl-3-nitrobenzamide Isomer (CAS 850930-64-2): 7-Methyl Substituent on Imidazopyridine Core Modulates Kinase Binding and Metabolic Stability

The target compound (CAS 850931-88-3) bears a methyl group at position 7 of the imidazo[1,2-a]pyridine core, whereas the analog 4-methyl-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS 850930-64-2) lacks this substituent (hydrogen at position 7) and instead carries a methyl group on the benzamide ring. The 7-methyl substituent on the imidazopyridine core is known to occupy a lipophilic sub-pocket in certain kinase active sites (e.g., Plk1) and can contribute to metabolic stability by blocking oxidative metabolism at the adjacent position on the pyridine ring [1]. Concurrently, the target compound's benzamide bears only the 4-nitro group (without the 3-nitro-4-methyl pattern of the comparator), resulting in a different hydrogen-bonding array and electronic profile on the benzamide portion.

Kinase Inhibitor Design Metabolic Stability Imidazopyridine SAR

Nitrobenzamide Moiety as a Privileged Scaffold for Antimycobacterial Activity: Differentiation from GABAergic Modulators

The 4-nitrobenzamide motif present in the target compound distinguishes it from structurally related compounds such as DS2 (CAS 374084-31-8, 4-chloro-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide), which is a selective positive allosteric modulator of δ-subunit-containing GABAA receptors [1]. In contrast, nitrobenzamide-containing compounds and imidazo[1,2-a]pyridine conjugates have demonstrated sub-micromolar activity against Mycobacterium tuberculosis in whole-cell assays (MIC values as low as 12.5 μM for related hybrids) without significant cytotoxicity, an activity profile not shared by the 4-chlorobenzamide GABAergic series [2]. This divergence in biological activity underscores that the benzamide substitution pattern, not merely the imidazopyridine-thiophene core, governs target engagement and therapeutic application domain.

Antitubercular Agents MtbTMPK Inhibition Anti-infective Screening

Kinase Inhibition Profile: Thiophene-Imidazopyridine Class Plk1 Inhibitory Activity and the Role of the 4-Nitrobenzamide Substituent

The patent family encompassing thiophene-imidazopyridines (US 8,273,890 B2) establishes that compounds in this structural class are potent inhibitors of polo-like kinase 1 (Plk1), a validated oncology target that regulates mitotic entry and is overexpressed in multiple human cancers [1]. Within the patented series, the nature of the benzamide substituent (R2 group) has been shown to modulate both enzymatic potency and cellular anti-proliferative activity. The 4-nitrobenzamide substituent of the target compound introduces a strongly electron-deficient aromatic ring capable of participating in π-stacking interactions with the kinase hinge region and forming hydrogen bonds with conserved catalytic lysine or aspartate residues. While direct IC₅₀ data for CAS 850931-88-3 against Plk1 are not publicly available, the structural precedent from the patent series supports its inclusion in Plk1-focused screening cascades as a distinct chemotype within the thiophene-imidazopyridine family.

Plk1 Inhibition Cancer Cell Proliferation Mitotic Arrest

Physicochemical Property Profile: LogP, TPSA, and Hydrogen-Bonding Capacity as Differentiators from Non-Nitro Analogs

The target compound's physicochemical profile distinguishes it from non-nitro and chlorinated analogs in ways that affect solubility, permeability, and protein binding. The calculated logP of approximately 4.06 and TPSA of approximately 66.3 Ų place it in a moderately lipophilic region of chemical space that is consistent with oral bioavailability potential according to Lipinski and Veber guidelines, while the presence of seven hydrogen-bond acceptors (contributed by the imidazopyridine nitrogens, the amide carbonyl, and the nitro group oxygens) provides multiple interaction points for target engagement . In contrast, the des-nitro analog (CAS 372496-78-1) has only four H-bond acceptors and lower TPSA, while the 4-chloro-3-nitro analog (CAS 850931-91-8) has higher logP due to the chlorine atom. These differences translate into distinct in vitro ADME behavior that must be accounted for when selecting compounds for screening cascades.

ADME Prediction Compound Quality Metrics Fragment-Based Drug Design

Optimal Research and Industrial Application Scenarios for N-[7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide (CAS 850931-88-3)


Polo-Like Kinase 1 (Plk1) Inhibitor Screening and Oncology Target Validation

Based on the patent-established Plk1 inhibitory activity of the thiophene-imidazopyridine chemotype [1], CAS 850931-88-3 is suited for inclusion in Plk1 biochemical and cellular screening panels. Its 4-nitrobenzamide substituent provides a distinct electronic profile compared to other benzamide variants in the series, enabling exploration of structure-activity relationships around the benzamide binding sub-pocket. Researchers should benchmark this compound alongside known Plk1 inhibitors (e.g., BI 2536, volasertib) and structurally related patent examples to establish its potency rank and selectivity window.

Antimycobacterial Activity Screening Against M. tuberculosis

Given that imidazo[1,2-a]pyridine-nitrobenzamide conjugates have demonstrated sub-micromolar whole-cell activity against Mycobacterium tuberculosis with low cytotoxicity [2], this compound is a rational candidate for inclusion in anti-tubercular phenotypic screening cascades. The 4-nitrobenzamide moiety is particularly relevant, as nitroaromatic compounds can undergo bioreductive activation within mycobacterial cells, a mechanism not accessible to des-nitro or chlorobenzamide analogs. Minimum inhibitory concentration (MIC) determination against M. tuberculosis H37Rv and cytotoxicity profiling in mammalian cell lines (e.g., Vero or HepG2) are recommended first-line assays.

Fragment-Based and Structure-Based Drug Discovery Programs Targeting the Imidazopyridine Scaffold

The compound's well-defined heterocyclic architecture—comprising the imidazo[1,2-a]pyridine core, thiophene ring, and 4-nitrobenzamide moiety—makes it a versatile starting point for fragment growth or scaffold hopping strategies [1]. The 7-methyl group provides a vector for exploring lipophilic sub-pocket occupancy, while the para-nitro group offers opportunities for bioisosteric replacement (e.g., with cyano, sulfonamide, or heterocyclic alternatives) during lead optimization. Its commercial availability at research-grade purity supports rapid procurement for medicinal chemistry programs.

Physicochemical Profiling and In Vitro ADME Comparator Studies

The compound's distinct logP (~4.06), TPSA (~66.3 Ų), and hydrogen-bonding capacity (7 acceptors) relative to its closest analogs make it a valuable tool compound for studying how nitro group introduction affects permeability, solubility, metabolic stability, and plasma protein binding within a congeneric series . Parallel artificial membrane permeability assay (PAMPA), kinetic solubility determination, and microsomal stability assessment across the analog set can generate instructive data for computational ADME model refinement.

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